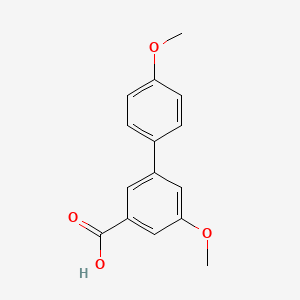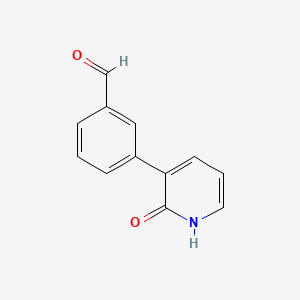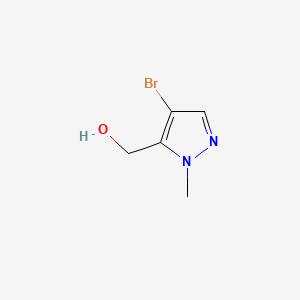
Mosapride Citric Amide
Overview
Description
Mosapride Citric Amide is a chemical compound with the molecular formula C27H31ClFN3O9 and a molecular weight of 596.00 g/mol . It is a derivative of Mosapride, a gastroprokinetic agent used to treat gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and functional dyspepsia . This compound is known for its unique structure and properties, making it an interesting subject for scientific research and pharmaceutical applications.
Mechanism of Action
Target of Action
Mosapride Citric Amide primarily targets the 5-hydroxytryptamine 4 (5-HT4) receptors located on neurons of the gastrointestinal tract . It also acts on α7 nicotinic acetylcholine receptors . These receptors play a crucial role in promoting bowel motility and suppressing the inflammatory response of macrophages .
Mode of Action
this compound acts as a selective 5-HT4 agonist . By stimulating the 5-HT4 receptors, it promotes bowel motility . Additionally, it acts on α7 nicotinic acetylcholine receptors, which consequently suppresses the inflammatory response of macrophages . This dual action helps in the treatment of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It stimulates the 5-HT4 receptors, which are part of the serotonin system involved in regulating gastrointestinal motility . Additionally, by acting on α7 nicotinic acetylcholine receptors, it influences the cholinergic system, which plays a role in the inflammatory response .
Result of Action
The action of this compound results in accelerated gastric emptying throughout the whole of the gastrointestinal tract . This leads to improved bowel motility and a reduction in the symptoms of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound in preventing postoperative ileus can be affected by factors such as the type of surgery, the use of anesthesia, and the presence of inflammation . More research is needed to fully understand the impact of environmental factors on the action of this compound .
Biochemical Analysis
Biochemical Properties
Mosapride Citric Amide interacts with various enzymes and proteins in the body. This interaction accelerates gastric emptying throughout the gastrointestinal tract .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase postprandial plasma active glucagon-like peptide-1 and serum insulin concentrations . This suggests that this compound influences cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. As a selective 5HT4 agonist, it stimulates serotonin receptors in the digestive tract and increases acetylcholine release . This promotes motility in the upper and lower digestive tract .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a study showed that the administration of this compound for 2 weeks enhanced postprandial plasma active glucagon-like peptide-1 and serum insulin concentration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a study on cattle showed that oral administration of this compound at a dose of 1 mg/kg significantly increased the motility index of the rumen .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully understood. As a derivative of Mosapride, it is likely to be involved in similar pathways. Mosapride is known to stimulate 5-HT4 receptors, promoting bowel motility .
Transport and Distribution
Given its effects on the gastrointestinal tract, it is likely that it interacts with transporters or binding proteins involved in gastrointestinal motility .
Subcellular Localization
Given its role as a gastroprokinetic agent, it is likely to be localized in cells of the gastrointestinal tract where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mosapride Citric Amide involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)methyl)morpholin-2-yl)methyl)benzamide with citric acid under controlled conditions . The reaction typically requires a solvent such as acetonitrile or methanol, and the temperature is maintained at around 156-158°C . The product is then purified through crystallization or other separation techniques to obtain this compound in its pure form .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yield and purity . The process involves the use of large reactors, precise temperature control, and efficient purification methods to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Mosapride Citric Amide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-30°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-5°C.
Substitution: Nucleophiles such as amines or thiols; reaction temperature around 50-60°C.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted compounds .
Scientific Research Applications
Mosapride Citric Amide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A prokinetic agent with both 5-HT4 receptor agonist and D2 receptor antagonist properties.
Domperidone: A D2 receptor antagonist used for gastrointestinal motility but with limited effect on lower gastrointestinal transit times.
Uniqueness
Mosapride Citric Amide is unique due to its dual action as a 5-HT4 receptor agonist and 5-HT3 antagonist, providing enhanced prokinetic effects with a lower risk of cardiac toxicity compared to similar compounds like Cisapride . Its ability to promote neurogenesis and exert anti-inflammatory effects further distinguishes it from other prokinetic agents .
Properties
IUPAC Name |
3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDVZKTRICFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClFN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737196 | |
| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215825-20-9 | |
| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


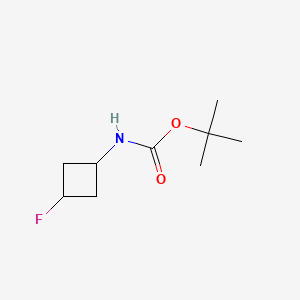


![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)
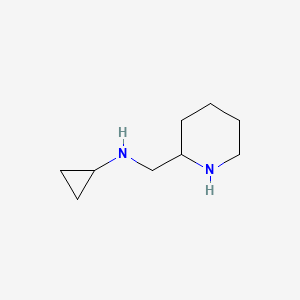

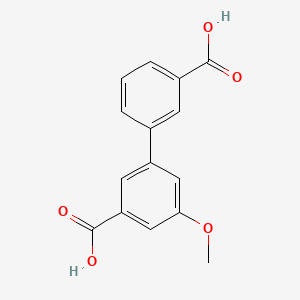
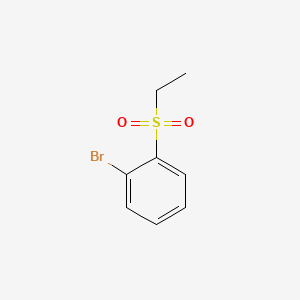
![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)
![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)
